Chmfl-bmx-078

Description

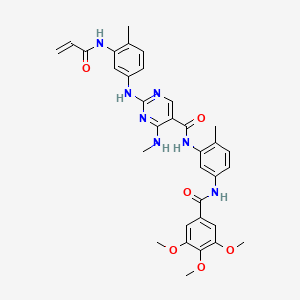

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURALSVDCFXBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chmfl-bmx-078: A Deep Dive into its Mechanism of Action for Overcoming Drug Resistance

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chmfl-bmx-078 is a highly potent and selective, type II irreversible inhibitor of Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase implicated in cancer progression and drug resistance. This technical guide elucidates the core mechanism of action of this compound, focusing on its role in suppressing the AKT signaling pathway to overcome vemurafenib resistance in melanoma. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its therapeutic effect through the highly specific and irreversible inhibition of BMX kinase. It forms a covalent bond with the cysteine 496 residue within the ATP binding pocket of BMX, locking the kinase in an inactive "DFG-out" conformation.[1][2] This irreversible binding leads to a sustained suppression of BMX's kinase activity.

The primary downstream consequence of BMX inhibition by this compound is the suppression of the PI3K/AKT signaling pathway.[3] In the context of vemurafenib-resistant melanoma, the loss of the eukaryotic translation initiation factor 3a (eIF3a) can lead to the activation of BMX, which in turn promotes cell survival and proliferation through the AKT pathway.[3] By inhibiting BMX, this compound effectively blocks this escape mechanism, leading to decreased proliferation, cell cycle arrest, and a restoration of sensitivity to vemurafenib.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Selectivity vs. BTK |

| BMX | 11[1][4] | >40-fold[1][4] |

| BTK | 437[4] | - |

Table 2: In Vitro Cellular Activity (GI50 µM)

| Cell Line | Cell Type | GI50 (µM) |

| BaF3-TEL-BMX | Murine pro-B cells engineered to express BMX | 0.016[5] |

| BaF3 (parental) | Murine pro-B cells | >10[5] |

| A375R | Vemurafenib-resistant human melanoma | Synergistic with vemurafenib[3] |

| 22Rv1 | Human prostate cancer | 3.45 - 7.89[5] |

| DU145 | Human prostate cancer | 3.45 - 7.89[5] |

| PC3 | Human prostate cancer | 3.45 - 7.89[5] |

| Hb-c | Human bladder cancer | 5.78 - 8.98[5] |

| J82 | Human bladder cancer | 5.78 - 8.98[5] |

| T24 | Human bladder cancer | 5.78 - 8.98[5] |

| ACHN | Human renal cancer | 4.93[5] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Parameter | Value | Species |

| Half-life (T1/2) | 0.80 h (intravenous) | Not Specified |

| Cmax | 13565.23 ng/mL (intravenous) | Not Specified |

| AUC0-t | 1386.41 ng/mL*h (intravenous) | Not Specified |

| In Vivo Efficacy | Significantly enhanced vemurafenib efficacy in a xenograft model of A375R cells at 15 mg/kg.[3] | Mouse |

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the method used to determine the in vitro inhibitory activity of this compound against BMX and other kinases.

-

Reaction Setup: Prepare a reaction mixture containing the target kinase (BMX or BTK), a serially diluted concentration of this compound, and the substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Initiation: Start the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This protocol describes the assessment of the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and vemurafenib for combination studies) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

Western Blot Analysis for AKT Pathway Modulation

This protocol details the procedure to investigate the effect of this compound on the AKT signaling pathway.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT.

In Vivo Xenograft Model in Mice

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a preclinical mouse model.

-

Cell Implantation: Subcutaneously inject vemurafenib-resistant A375R melanoma cells into the flanks of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone (e.g., 15 mg/kg), vemurafenib alone, and the combination of this compound and vemurafenib.

-

Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Data Analysis: Analyze the tumor growth inhibition and compare the efficacy between the different treatment groups.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Vemurafenib-Resistant Melanoma

References

The Discovery of CHMFL-BMX-078: A Potent and Selective BMX Kinase Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Hefei, China - Researchers have detailed the discovery and characterization of CHMFL-BMX-078, a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX). This novel compound presents a significant advancement in the development of targeted therapies for cancers driven by BMX kinase signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

BMX, a member of the Tec family of non-receptor tyrosine kinases, is implicated in a variety of cellular processes critical to cancer progression, including cell proliferation, survival, motility, and angiogenesis.[1][2] Its dysregulation has been linked to several solid tumors, making it an attractive target for therapeutic intervention.

This compound was developed through a strategic combination of irreversible and type II inhibitor design approaches.[1][3][4] This design allows the compound to form a covalent bond with the cysteine 496 residue within the BMX kinase domain, specifically when the kinase is in its inactive "DFG-out" conformation.[1][3] This irreversible binding leads to sustained inhibition of BMX kinase activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and cellular activity.

| Parameter | Value | Reference |

| BMX Kinase IC50 | 11 nM | [1][5] |

| BTK Kinase IC50 | 437 nM | [5] |

| Selectivity (S score(1)) | 0.01 (against 468 kinases) | [1][3] |

| Binding Affinity (Kd) - Inactive BMX | 81 nM | [5] |

| Binding Affinity (Kd) - Active BMX | 10200 nM | [5] |

| Ba/F3-TEL-BMX GI50 | 0.016 µM | [5][6] |

| Parental Ba/F3 GI50 | >10 µM | [6] |

| BMX wt Cellular EC50 | 5.8 nM | [5] |

| BMX C496S Mutant Cellular EC50 | 459 nM | [5] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| 22Rv1 | Prostate | 3.45 - 7.89 | [6] |

| DU145 | Prostate | 3.45 - 7.89 | [6] |

| PC3 | Prostate | 3.45 - 7.89 | [6] |

| Hb-c | Bladder | 5.78 - 8.98 | [6] |

| J82 | Bladder | 5.78 - 8.98 | [6] |

| T24 | Bladder | 5.78 - 8.98 | [6] |

| ACHN | Renal | 4.93 | [6] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Parameter | Value (Intravenous Injection) | Reference |

| Half-life (T1/2) | 0.80 h | [5] |

| Cmax | 13565.23 ng/mL | [5] |

| AUC0-t | 1386.41 ng/mL*h | [5] |

Table 3: Pharmacokinetic Properties of this compound in Rats

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the BMX signaling pathway, the discovery workflow for this compound, and a typical experimental workflow for its evaluation.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

-

Reaction Setup : Prepare a reaction mixture containing BMX or BTK kinase, a polypeptide substrate, and serially diluted this compound in a 384-well plate.

-

Initiation : Start the reaction by adding ATP to a final concentration of 100 µM.

-

Incubation : Incubate the reaction mixture for 1 hour at 37°C.

-

Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation : Add Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Detection : Measure the luminescence using an automated plate reader. The signal intensity is proportional to the ADP generated and reflects the kinase activity.[5]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding : Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

Reagent Addition : Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Incubation : Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.

-

Detection : Measure the luminescence using a plate reader.

-

Data Analysis : Calculate the GI50 values (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Western Blot Analysis

-

Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against total and phosphorylated BMX, AKT, and STAT3 overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., vemurafenib-resistant A375 melanoma cells) into the flank of immunodeficient mice.[6][7]

-

Tumor Growth : Allow the tumors to grow to a palpable size.

-

Drug Administration : Administer this compound (e.g., 15 mg/kg) via an appropriate route (intraperitoneal or intravenous injection) on a predetermined schedule.[5][6] A vehicle control group should be included.

-

Tumor Measurement : Measure the tumor volume using calipers at regular intervals.

-

Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).[6]

Overcoming Drug Resistance

Recent studies have highlighted the potential of this compound in overcoming resistance to other targeted therapies. In vemurafenib-resistant melanoma, this compound was shown to suppress the AKT signaling pathway, thereby restoring sensitivity to vemurafenib.[7][8] The combination of this compound and vemurafenib synergistically reduced cell viability and inhibited tumor growth in a xenograft model of resistant melanoma.[7]

Conclusion

This compound is a potent and selective irreversible inhibitor of BMX kinase with promising anti-cancer activity. Its well-defined mechanism of action and efficacy in preclinical models, including those of drug resistance, make it a valuable tool for further investigation into BMX biology and a strong candidate for clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in the field of targeted cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting autophagy for breast cancer prevention and therapy: From classical methods to phytochemical agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BMX Kinase in Cancer Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Marrow kinase on chromosome X (BMX), also known as Epithelial and Endothelial Tyrosine Kinase (ETK), is a non-receptor tyrosine kinase belonging to the Tec family of kinases. While initially identified in hematopoietic cells, BMX is now recognized for its broad expression in various tissues and its critical role in the signaling pathways of numerous cancers. Its involvement in cell proliferation, survival, apoptosis, and migration has positioned it as a significant therapeutic target in oncology. This technical guide provides an in-depth overview of the core functions of BMX kinase in cancer signaling, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks.

Core Signaling Pathways Involving BMX Kinase

BMX kinase is a key signaling node that integrates inputs from various upstream activators to modulate diverse downstream cellular processes. Its activity is implicated in several critical cancer-related pathways.

Upstream Regulation of BMX Kinase

BMX activation is a tightly regulated process initiated by a variety of extracellular signals and intracellular events. Key upstream regulators include:

-

Growth Factor Receptors: Epidermal Growth Factor Receptor (EGFR) and ErbB3 have been shown to interact with and activate BMX in response to their respective ligands, EGF and heregulin-β1. This activation is dependent on Src kinase activity.[1]

-

PI3K/Src Pathway: In cancer cells with loss of the tumor suppressor PTEN, the constitutively active PI3K pathway, in conjunction with Src kinase, leads to the tyrosine phosphorylation and activation of BMX.[1]

-

Focal Adhesion Kinase (FAK) and Integrins: Integrin signaling can activate BMX through a complex with FAK and Src. FAK can phosphorylate the PH domain of BMX, which is thought to relieve autoinhibition and facilitate full activation by Src.[2]

-

Cytokine Receptors: Receptors for cytokines like Interleukin-6 (IL-6) can also lead to BMX activation, contributing to processes like neuroendocrine differentiation in prostate cancer.[3]

-

Receptor Tyrosine Kinases (RTKs): Tie-2 and Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) can stimulate BMX kinase activity in endothelial cells.[4]

Downstream Signaling Cascades

Once activated, BMX propagates signals through several key downstream pathways that are frequently dysregulated in cancer:

-

STAT3 Pathway: BMX is a potent activator of the Signal Transducer and Activator of Transcription 3 (STAT3). It directly phosphorylates STAT3 at Tyr705, leading to its dimerization, nuclear translocation, and transcriptional activation of target genes involved in cell survival, proliferation, and stemness. This BMX-STAT3 axis is particularly crucial for the maintenance of glioblastoma stem cells (GSCs).[5][6]

-

PI3K/Akt Pathway: BMX can act both downstream and upstream of the PI3K/Akt pathway. As a downstream effector, its PH domain binds to PIP3, recruiting it to the membrane for activation.[7] Activated BMX can, in turn, contribute to the activation of Akt, promoting cell survival and proliferation.[8]

-

NF-κB and MAPK Pathways: BMX has been shown to interact with components of the Toll-like receptor (TLR) signaling pathway, such as MyD88 and Mal, and the TAK1 complex. This interaction can lead to the activation of both the NF-κB and MAPK (p38 and JNK) signaling pathways, promoting inflammatory responses and cell survival.[9]

BMX Kinase in Specific Cancer Types

The role and expression of BMX kinase have been extensively studied in several malignancies, highlighting its potential as a cancer-specific therapeutic target.

Glioblastoma (GBM)

In glioblastoma, BMX is preferentially expressed in a subpopulation of tumor cells, particularly in glioblastoma stem cells (GSCs), which are known to drive tumor recurrence and therapeutic resistance.[5]

-

Expression: Immunohistochemical studies have shown that BMX is expressed in a subpopulation of tumor cells in 88.8% (32 out of 36) of human GBMs, while it is absent in normal brain tissue.[5]

-

Function: BMX is essential for maintaining the self-renewal and tumorigenic potential of GSCs through the activation of STAT3. Knockdown of BMX in GSCs leads to reduced STAT3 phosphorylation, decreased expression of stem cell transcription factors, and impaired tumor growth in vivo.[5]

Prostate Cancer

BMX plays a significant role in the progression of prostate cancer, particularly in the context of castration resistance.

-

Expression: BMX expression is upregulated in human prostate tumor specimens compared to benign prostate tissue.[10]

-

Function: In prostate cancer cells, BMX is activated downstream of PI3K and growth factor receptors like EGFR.[1] It contributes to cell proliferation and survival. Furthermore, BMX has been implicated in the development of castration-resistant prostate cancer (CRPC) by enhancing the activity of multiple receptor tyrosine kinases.[11]

Quantitative Data Summary

This section summarizes key quantitative data related to BMX kinase expression, inhibitor potency, and its impact on downstream signaling.

Table 1: Expression of BMX Kinase in Cancer Tissues

| Cancer Type | Expression Status | Percentage/Fold Change | Reference |

| Glioblastoma (GBM) | Expressed in tumor subpopulation | 88.8% of cases | [5] |

| Prostate Cancer | Upregulated in tumors | Significantly higher than benign tissue | [10] |

| Neuroblastoma | Correlates with high tumor stage | High expression associated with poor survival | [8] |

Table 2: IC50 Values of BMX Kinase Inhibitors

| Inhibitor | Target Kinase | IC50 (nM) | Reference |

| Ibrutinib | BMX | 0.8 | [12] |

| Ibrutinib | BTK | 0.5 | [12] |

| BMX-IN-1 | BMX | 8 | [13][14][15] |

| BMX-IN-1 | BTK | 10.4 | [13][14] |

| BMX-IN-1 (cellular) | Tel-BMX-transformed Ba/F3 cells | 25 | [15] |

| CHMFL-BMX-078 | BMX | 11 | [16] |

| JS25 | BMX | 3.5 | [16] |

| JS25 | BTK | 5.8 | [16] |

| CTA095 | BMX | 60 | [16] |

| CTN06 | BMX | 200 | [16] |

| CTN06 | BTK | 50 | [16] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of BMX kinase are provided below.

In Vitro Radioactive Kinase Assay for BMX

This protocol is adapted for measuring the kinase activity of recombinant BMX using a radioactive ATP substrate.

Materials:

-

Recombinant active BMX kinase

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

5x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 5 mM DTT)

-

[γ-³²P]ATP (10 mCi/mL)

-

Unlabeled ("cold") ATP (10 mM)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:

-

5 µL of 5x Kinase Reaction Buffer

-

Recombinant BMX kinase (e.g., 50-100 ng)

-

Substrate (e.g., 1 µg)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Prepare ATP Mix: In a separate tube, prepare the ATP mix by combining unlabeled ATP and [γ-³²P]ATP. The final concentration of ATP in the reaction should be at or near the Km for BMX, and the specific activity of the [γ-³²P]ATP should be determined.

-

Initiate Kinase Reaction: Add 5 µL of the ATP mix to the kinase reaction mix to start the reaction.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air-dry the P81 papers and place them in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

Immunoprecipitation of Endogenous BMX Kinase

This protocol describes the immunoprecipitation of endogenous BMX from mammalian cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-BMX antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.[17]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[17]

-

Antibody Incubation: Add the anti-BMX antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.[18]

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.[18]

-

Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the immunoprecipitated proteins.

-

Analysis: The eluted proteins can be analyzed by Western blotting.

Western Blotting for BMX and Phosphorylated STAT3

This protocol is for the detection of total BMX and phosphorylated STAT3 (Tyr705) in cell lysates.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BMX, anti-p-STAT3 (Tyr705), anti-STAT3 (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[19]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving BMX kinase and a typical experimental workflow for its study.

Caption: Upstream activation pathways of BMX kinase.

Caption: Major downstream signaling pathways mediated by BMX kinase.

Caption: A typical experimental workflow to study BMX kinase.

Conclusion and Future Directions

BMX kinase has emerged as a critical player in the signaling networks of various cancers, contributing to their growth, survival, and resistance to therapy. Its central role in activating key oncogenic pathways like STAT3 and PI3K/Akt makes it an attractive target for drug development. The development of specific BMX inhibitors, as well as the repurposing of existing drugs like ibrutinib that also target BMX, holds promise for novel cancer therapies. A Phase I clinical trial of ibrutinib in combination with standard chemoradiation for newly-diagnosed glioblastoma has shown that a daily dose of 420 mg is safe and feasible, with promising outcomes in certain patient subsets.[20][21][22][23]

Future research should focus on further elucidating the context-dependent roles of BMX in different cancer types, identifying additional upstream regulators and downstream substrates, and exploring combinatorial therapeutic strategies that target BMX in conjunction with other key signaling nodes. A deeper understanding of the mechanisms underlying the clinical efficacy and potential resistance to BMX inhibitors will be crucial for the successful translation of these findings into effective cancer treatments.

References

- 1. Activation of nonreceptor tyrosine kinase Bmx/Etk mediated by phosphoinositide 3-kinase, epidermal growth factor receptor, and ErbB3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etk/BMX, a Btk family tyrosine kinase, and Mal contribute to the cross-talk between MyD88 and FAK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bmx Tyrosine Kinase Has a Redundant Function Downstream of Angiopoietin and Vascular Endothelial Growth Factor Receptors in Arterial Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Receptor Tyrosine Kinase BMX Maintains Self-Renewal and Tumorigenic Potential of Glioblastoma Stem Cells by Activating STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com.cn [promega.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine kinase Etk/BMX is up-regulated in human prostate cancer and its overexpression induces prostate intraepithelial neoplasia in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I study of BTK inhibitor ibrutinib with temozolomide and radiation in newly-diagnosed glioblastoma (EQUILIBRIUM): Final trial report. - ASCO [asco.org]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. BMX-IN-1 | BTK | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. BMX Kinase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 17. neb.com [neb.com]

- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. ascopubs.org [ascopubs.org]

- 21. ascopubs.org [ascopubs.org]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

Chmfl-bmx-078: A Potent and Selective Chemical Probe for BMX Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Marrow Kinase on the X chromosome (BMX), also known as Etk, is a non-receptor tyrosine kinase belonging to the Tec family. It plays a crucial role in various cellular processes, including cell differentiation, motility, survival, and angiogenesis. Dysregulation of BMX signaling has been implicated in several diseases, most notably in cancer, where it contributes to tumor progression and resistance to therapy. Understanding the precise functions of BMX and its role in disease pathogenesis requires highly specific and potent chemical tools. Chmfl-bmx-078 has emerged as a powerful chemical probe for interrogating BMX biology. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a description of the key signaling pathways it modulates.

Data Presentation

This compound is a highly potent and selective type II irreversible inhibitor of BMX kinase.[1][2] It forms a covalent bond with the cysteine 496 residue within the ATP binding pocket of BMX, leading to its irreversible inhibition.[1][2] The key quantitative data for this compound are summarized in the tables below for easy comparison.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Notes |

| IC50 vs. BMX | 11 nM | In vitro kinase assay.[1][2] |

| Kd vs. inactive BMX | 81 nM | Binding affinity to the DFG-out conformation.[1] |

| Kd vs. active BMX | 10200 nM | Demonstrates preference for the inactive state.[1] |

| Selectivity vs. BTK | > 40-fold | IC50 for BTK is 437 nM.[1][2] |

| KINOMEscan Selectivity (S score(1) at 1 µM) | 0.01 | High selectivity against a panel of 468 kinases.[2] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Notes |

| GI50 | BaF3-TEL-BMX | 0.016 µM | Potent inhibition of BMX-dependent cell proliferation.[1] |

| EC50 (BMX wt) | - | 5.8 nM | Inhibition of total BMX tyrosine phosphorylation in cells.[1] |

| EC50 (BMX C496S mutant) | - | 459 nM | Demonstrates the importance of the covalent interaction.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays.

Materials:

-

Recombinant active BMX kinase

-

This compound

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of BMX kinase solution to each well.

-

Add 2 µL of a substrate and ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km for BMX.

-

Incubate the plate at 30°C for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375R vemurafenib-resistant melanoma cells)[3]

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 value.

Western Blotting for BMX Signaling

This protocol allows for the analysis of BMX phosphorylation and the activation of its downstream signaling pathways.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies:

-

anti-phospho-BMX (Tyr566)

-

anti-BMX

-

anti-phospho-STAT3 (Tyr705)

-

anti-STAT3

-

anti-phospho-Akt (Ser473)

-

anti-Akt

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). A vehicle-treated control should be included.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.

Materials:

-

Cell line of interest

-

This compound

-

PBS

-

Lysis buffer with protease and phosphatase inhibitors

Procedure:

-

Melt Curve Generation:

-

Treat cells with this compound or vehicle (DMSO) for a specific time (e.g., 1 hour).

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant (soluble fraction) and analyze the levels of soluble BMX by Western blotting.

-

Plot the amount of soluble BMX as a function of temperature to generate a melt curve and determine the melting temperature (Tm).

-

-

Isothermal Dose-Response:

-

Treat cells with a range of concentrations of this compound.

-

Heat all samples to a single temperature near the Tm of BMX determined from the melt curve.

-

Process the samples as described above and analyze the amount of soluble BMX by Western blotting.

-

A dose-dependent increase in soluble BMX indicates target engagement.

-

Signaling Pathways and Visualizations

BMX is involved in several important signaling pathways. This compound can be used to dissect the role of BMX in these pathways.

BMX-STAT Signaling Pathway

BMX can directly phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[4][5] This leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent transcription of target genes involved in cell survival and proliferation.

Caption: BMX-mediated activation of the STAT3 signaling pathway.

BMX-PI3K/AKT Signaling Pathway

BMX is a downstream effector of Phosphoinositide 3-kinase (PI3K) and can contribute to the activation of the Akt signaling pathway.[3][6] This pathway is critical for cell survival, growth, and proliferation. Inhibition of BMX with this compound has been shown to suppress Akt signaling.[3]

Caption: The role of BMX in the PI3K/AKT signaling pathway.

Experimental Workflow: Target Validation with this compound

A logical workflow for using this compound to validate BMX as a target in a specific cellular context is outlined below.

Caption: A workflow for validating BMX as a therapeutic target.

Conclusion

This compound is a valuable and well-characterized chemical probe for studying the biology of BMX kinase. Its high potency, selectivity, and irreversible mechanism of action make it an ideal tool for elucidating the roles of BMX in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of BMX signaling and the development of novel therapeutic strategies.

References

- 1. Anti-STAT3 (phospho Tyr705) antibody (GTX118000) | GeneTex [genetex.com]

- 2. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. apexbt.com [apexbt.com]

- 4. Phospho-STAT3 (Tyr705) Polyclonal Antibody (44-380G) [thermofisher.com]

- 5. STAT3 [p Tyr705] Antibody (RM261) (NBP2-61588): Novus Biologicals [novusbio.com]

- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chmfl-bmx-078: In Vitro Application Notes and Protocols for a Potent and Selective BMX Kinase Inhibitor

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro use of Chmfl-bmx-078, a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX).

This compound has emerged as a significant pharmacological tool for elucidating the complex roles of BMX, a non-receptor tyrosine kinase implicated in various cellular processes such as tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation.[1] Its high potency and selectivity make it an invaluable asset for in vitro studies targeting BMX-mediated signaling pathways.

Mechanism of Action

This compound acts as a type II irreversible inhibitor, uniquely targeting the DFG-out (inactive) conformation of BMX. It forms a covalent bond with the cysteine 496 residue within the kinase domain, ensuring a durable and specific inhibition.[1][2] This targeted mechanism contributes to its high selectivity over other kinases, including a 40-fold greater selectivity for BMX over Bruton's tyrosine kinase (BTK).[1][2]

Data Presentation: In Vitro Efficacy and Selectivity

The following tables summarize the key quantitative data regarding the in vitro activity of this compound across various assays and cell lines.

Table 1: Biochemical Assay Data

| Parameter | Target | Value | Notes |

| IC50 | BMX Kinase | 11 nM | In vitro kinase assay.[1][2][3][4] |

| IC50 | BTK Kinase | 437 nM | Demonstrates >40-fold selectivity over BTK.[1] |

| Binding Kd | Inactive BMX | 81 nM | |

| Binding Kd | Active BMX | 10200 nM | Preferentially binds to the inactive conformation.[1] |

| EC50 | BMX wt | 5.8 nM | Inhibition of total BMX tyrosine phosphorylation.[1] |

| EC50 | BMX C496S mutant | 459 nM | Demonstrates the importance of the covalent bond with Cys496.[1] |

Table 2: Cell-Based Assay Data (GI50 Values)

| Cell Line | Cell Type | GI50 (µM) |

| Ba/F3-TEL-BMX | Pro-B cells (engineered) | 0.016 |

| Ba/F3 (parental) | Pro-B cells | >10 |

| 22Rv1 | Prostate Cancer | 3.45 - 7.89 |

| DU145 | Prostate Cancer | 3.45 - 7.89 |

| PC3 | Prostate Cancer | 3.45 - 7.89 |

| Hb-c | Bladder Cancer | 5.78 - 8.98 |

| J82 | Bladder Cancer | 5.78 - 8.98 |

| T24 | Bladder Cancer | 5.78 - 8.98 |

| ACHN | Renal Cancer | 4.93 |

| A375R | Vemurafenib-resistant Melanoma | Significantly suppresses proliferation |

Signaling Pathway

This compound has been shown to overcome vemurafenib resistance in melanoma by inhibiting the AKT signaling pathway.[5] The diagram below illustrates the proposed mechanism of action.

Caption: BMX-mediated activation of the AKT pathway in vemurafenib resistance and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of this compound against BMX kinase.[1]

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

BMX or BTK kinase

-

This compound

-

Substrate (e.g., Poly peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 384-well plate, add the BMX or BTK kinase, the serially diluted this compound, and the substrate.

-

Initiate the kinase reaction by adding 100 µM ATP to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cell Proliferation (GI50) Assay

This protocol provides a general framework for determining the growth inhibitory (GI50) concentration of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., Ba/F3-TEL-BMX, PC3, A375R)

-

Appropriate cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

96-well plates

-

Plate reader (luminescence, absorbance, or fluorescence, depending on the reagent)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the GI50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a robust and highly specific tool for investigating the roles of BMX kinase in cellular signaling and disease. Its well-characterized in vitro efficacy and defined mechanism of action make it an excellent candidate for a wide range of cell-based and biochemical assays. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chmfl-bmx-078 in a Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-bmx-078 is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX), a non-receptor tyrosine kinase belonging to the Tec family.[1] BMX is implicated in various cellular processes, including cell proliferation, differentiation, motility, and tumorigenicity.[1][2] Notably, BMX has been identified as a downstream effector of PI3K signaling and plays a role in activating the AKT and STAT signaling pathways, which are crucial in cancer progression and drug resistance.[3] This document provides detailed application notes and protocols for the in vivo use of this compound in a xenograft model of vemurafenib-resistant melanoma, based on published preclinical studies.

Mechanism of Action

This compound acts as a type II irreversible inhibitor of BMX kinase, binding to the DFG-out (inactive) conformation of the kinase and forming a covalent bond with cysteine 496.[1] This specific mode of action contributes to its high potency and selectivity. In the context of vemurafenib-resistant melanoma, upregulation of the PI3K/AKT pathway is a known resistance mechanism. By inhibiting BMX, a key downstream node in this pathway, this compound can effectively suppress AKT signaling, thereby overcoming resistance to BRAF inhibitors like vemurafenib.

Signaling Pathway

The signaling pathway involving BMX highlights its critical role in cancer cell survival and proliferation. Downstream of receptor tyrosine kinases (RTKs) and PI3K, BMX becomes activated and subsequently phosphorylates and activates key downstream effectors, including AKT and STAT3. The inhibition of BMX by this compound disrupts this cascade, leading to reduced cell proliferation and survival.

Caption: BMX Signaling Pathway and Inhibition by this compound.

In Vivo Xenograft Model Data

The following table summarizes the quantitative data from a key preclinical study evaluating this compound in a vemurafenib-resistant A375 melanoma xenograft model.

| Parameter | Value | Reference |

| Cell Line | A375R (Vemurafenib-Resistant) | |

| Animal Model | Male BALB/c nude mice | |

| Drug | This compound | |

| Dosage | 15 mg/kg | |

| Administration | Intraperitoneal (i.p.) injection | |

| Frequency | Once daily | |

| Treatment Duration | 21 days | |

| Control Groups | Vehicle, Vemurafenib alone | |

| Outcome | Significantly enhanced the anti-tumor efficacy of vemurafenib |

Experimental Protocols

This section provides a detailed methodology for establishing and utilizing a vemurafenib-resistant A375 melanoma xenograft model to evaluate the efficacy of this compound.

Establishment of Vemurafenib-Resistant A375 (A375R) Cell Line

-

Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Resistance: Gradually expose A375 cells to increasing concentrations of vemurafenib over a period of 6 months, starting from the IC50 concentration.

-

Maintenance of Resistant Cells: Continuously culture the established A375R cells in the presence of a maintenance concentration of vemurafenib to retain the resistant phenotype.

Animal Husbandry

-

Animal Strain: Use male BALB/c nude mice, 4-6 weeks of age.

-

Housing: House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water.

-

Acclimatization: Allow the mice to acclimatize to the housing conditions for at least one week before the commencement of the experiment.

Xenograft Implantation and Tumor Growth Monitoring

-

Cell Preparation: Harvest A375R cells during the exponential growth phase and resuspend them in sterile phosphate-buffered saline (PBS).

-

Implantation: Subcutaneously inject 5 x 10^6 A375R cells in a volume of 100 µL into the right flank of each mouse.

-

Tumor Monitoring:

-

Monitor tumor growth by measuring the tumor length (L) and width (W) with calipers every 3 days.

-

Calculate the tumor volume (V) using the formula: V = (L x W^2) / 2.

-

Monitor the body weight of the mice as an indicator of general health.

-

Drug Formulation and Administration

-

This compound Formulation:

-

Dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

-

Vemurafenib Formulation:

-

Prepare a suspension of vemurafenib in a suitable vehicle for oral administration.

-

-

Dosing and Administration:

-

Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection once daily.

-

Administer vemurafenib orally once daily.

-

The control group should receive the vehicle solution following the same schedule and route of administration.

-

Experimental Workflow

The following diagram illustrates the key steps in the in vivo xenograft study.

Caption: Experimental Workflow for this compound Xenograft Study.

Endpoint Analysis

-

Termination of Experiment: At the end of the treatment period (e.g., 21 days) or when tumors reach a predetermined maximum size, euthanize the mice.

-

Tumor Excision and Measurement: Excise the tumors and measure their final weight.

-

Histological and Molecular Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemical (IHC) analysis of biomarkers (e.g., p-AKT, Ki-67), while another portion can be snap-frozen for western blotting or other molecular analyses.

Conclusion

This compound represents a promising therapeutic agent for overcoming vemurafenib resistance in melanoma. The provided protocols offer a framework for preclinical in vivo evaluation of its efficacy. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines for animal care and use.

References

Application Notes: Detection of p-BMX Inhibition by Chmfl-bmx-078 via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bone Marrow X kinase (BMX), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator in various cellular signaling pathways, influencing cell differentiation, proliferation, and tumorigenicity.[1] Its activation through phosphorylation (p-BMX) makes it a compelling target for therapeutic intervention in several cancers. Chmfl-bmx-078 is a highly potent and selective type II irreversible inhibitor of BMX kinase, with an IC50 value of 11 nM.[2][3] This application note provides a detailed protocol for performing a western blot to detect the phosphorylation status of BMX in cells treated with this compound, thereby offering a robust method to assess the inhibitor's efficacy.

Principle

This protocol outlines the treatment of a relevant cell line with this compound, followed by the preparation of cell lysates. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated BMX (p-BMX) and total BMX. The signal is then detected using a chemiluminescent or fluorescent method, allowing for the quantification of the change in BMX phosphorylation upon inhibitor treatment.

Data Presentation

The quantitative data from the western blot analysis can be summarized as follows. The band intensities for p-BMX and total BMX are first normalized to a loading control (e.g., GAPDH or β-actin). The ratio of normalized p-BMX to normalized total BMX is then calculated to determine the relative phosphorylation level.

Table 1: Quantification of p-BMX Levels Following this compound Treatment

| Treatment Group | This compound Conc. (nM) | Incubation Time (hr) | Normalized p-BMX Intensity | Normalized Total BMX Intensity | p-BMX / Total BMX Ratio | % Inhibition |

| Vehicle Control | 0 (DMSO) | 2 | (Value) | (Value) | (Value) | 0% |

| Treated | 10 | 2 | (Value) | (Value) | (Value) | (Value) |

| Treated | 50 | 2 | (Value) | (Value) | (Value) | (Value) |

| Treated | 100 | 2 | (Value) | (Value) | (Value) | (Value) |

Table 2: Reagents and Materials

| Reagent/Material | Supplier | Catalog Number |

| This compound | MedChemExpress | HY-101267 |

| Prostate Cancer Cell Line (e.g., 22Rv1) | ATCC | CRL-2505 |

| Primary Antibody: Rabbit anti-p-BMX (Tyr566) | (Example Supplier) | (Example Catalog #) |

| Primary Antibody: Mouse anti-BMX | (Example Supplier) | (Example Catalog #) |

| Primary Antibody: Rabbit anti-GAPDH | Cell Signaling Technology | (Example Catalog #) |

| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | (Example Catalog #) |

| HRP-conjugated anti-mouse IgG | Cell Signaling Technology | (Example Catalog #) |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |

| Mini-PROTEAN TGX Precast Gels | Bio-Rad | (Appropriate %) |

| PVDF Membrane | Millipore | IPFL00010 |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Experimental Protocols

Cell Treatment with this compound

-

Cell Culture: Culture a suitable cell line (e.g., 22Rv1, DU145, or PC3 prostate cancer cells) in the recommended medium and conditions until they reach 70-80% confluency.[3]

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[3][4] Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control with an equivalent amount of DMSO.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.

Western Blot Protocol for p-BMX

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.[5]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

-

Sample Preparation for SDS-PAGE:

-

To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the prepared samples into the wells of a precast polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.[6] A wet transfer system is often recommended for better transfer efficiency.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-p-BMX, anti-total BMX, and anti-loading control) in 5% BSA in TBST at the recommended dilutions.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[5]

-

-

Washing:

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[7]

-

Capture the chemiluminescent signal using an imaging system.

-

Visualizations

Caption: Experimental workflow for p-BMX western blot.

Caption: BMX signaling pathway and this compound inhibition.

References

Application Notes and Protocols: Overcoming Vemurafenib Resistance in Melanoma with CHMFL-BMX-078

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to BRAF inhibitors, such as vemurafenib, is a significant clinical challenge in the treatment of BRAF V600-mutant melanoma. One of the key mechanisms of this resistance is the reactivation of pro-survival signaling pathways, including the PI3K/AKT pathway. This document provides detailed application notes and protocols for studying the combination of CHMFL-BMX-078, a novel BMX (Bone Marrow kinase in X-chromosome) inhibitor, with vemurafenib to overcome this resistance. Preclinical studies have demonstrated that this compound can re-sensitize vemurafenib-resistant melanoma cells to treatment by inhibiting the AKT signaling pathway, offering a promising therapeutic strategy.[1][2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in combination with vemurafenib in vemurafenib-resistant melanoma cell lines.

Table 1: In Vitro Efficacy of this compound and Vemurafenib Combination in Vemurafenib-Resistant A375 (A375R) Melanoma Cells

| Treatment Group | IC50 (µM) | Combination Index (CI) | Description |

| Vemurafenib | > 20 | - | A375R cells exhibit high resistance to vemurafenib monotherapy. |

| This compound | ~5 | - | This compound shows modest single-agent activity in A375R cells. |

| Vemurafenib + this compound | Vemurafenib: ~2.5, this compound: ~1.25 | < 1 | The combination synergistically inhibits the proliferation of A375R cells. |

Note: The IC50 and CI values are approximate and based on the qualitative descriptions of synergistic effects from the available literature. Precise values would need to be obtained from the full experimental data.

Table 2: In Vivo Efficacy of this compound and Vemurafenib Combination in A375R Xenograft Model

| Treatment Group | Tumor Growth Inhibition (%) | Notes |

| Vehicle Control | 0 | - |

| Vemurafenib | Minimal | Vemurafenib alone has little effect on the growth of resistant tumors. |

| This compound | Moderate | This compound monotherapy shows some anti-tumor activity. |

| Vemurafenib + this compound | Significant | The combination therapy leads to a significant reduction in tumor volume compared to single-agent treatments.[2] |

Note: The percentage of tumor growth inhibition is a qualitative representation based on the reported significant enhancement of vemurafenib efficacy. Specific quantitative data would be required for precise figures.

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Synergy

This protocol outlines the methodology to determine the synergistic anti-proliferative effect of this compound and vemurafenib on vemurafenib-resistant melanoma cells using a CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Vemurafenib-resistant melanoma cell line (e.g., A375R)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound

-

Vemurafenib

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed A375R cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare stock solutions of this compound and vemurafenib in DMSO. Create a matrix of serial dilutions for both single agents and their combinations.

-

Treatment: Treat the cells with varying concentrations of this compound, vemurafenib, or the combination. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 values for each drug alone and in combination.

-

Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Protocol 2: Western Blot Analysis of AKT Pathway Inhibition

This protocol describes how to assess the effect of this compound and vemurafenib on the AKT signaling pathway in vemurafenib-resistant melanoma cells.

Materials:

-

A375R cells

-

6-well tissue culture plates

-

This compound and Vemurafenib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-BMX, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed A375R cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, vemurafenib, or the combination for the desired time (e.g., 24 hours).

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.

Protocol 3: In Vivo Xenograft Model

This protocol details the establishment and treatment of a vemurafenib-resistant melanoma xenograft model to evaluate the in vivo efficacy of the combination therapy.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

A375R cells

-

Matrigel

-

This compound and Vemurafenib formulations for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest A375R cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Vemurafenib, this compound, Combination).

-

-

Drug Administration:

-

Administer the drugs and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). A previously reported study used 15 mg/kg of this compound.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition for each treatment group.

-

Tumor tissues can be used for further analysis, such as western blotting or immunohistochemistry.

-

Visualizations

Caption: Signaling pathway of vemurafenib resistance and this compound intervention.

Caption: Experimental workflow for evaluating the combination therapy.

References

Application Notes and Protocols: Chmfl-bmx-078 for Studying Drug Resistance in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted therapies remains a significant hurdle in the treatment of melanoma. Vemurafenib, a potent inhibitor of the BRAF V600E mutation, has shown remarkable initial efficacy in patients with metastatic melanoma; however, the majority of patients eventually develop resistance.[1] Emerging evidence points to the activation of bypass signaling pathways as a key mechanism of this resistance. One such pathway involves the Bone Marrow X (BMX) kinase, a member of the Tec family of non-receptor tyrosine kinases. The small molecule inhibitor, Chmfl-bmx-078, has been identified as a promising agent to overcome vemurafenib resistance in melanoma by targeting BMX and inhibiting the downstream AKT signaling pathway.[1]

These application notes provide a comprehensive overview of the use of this compound in preclinical melanoma drug resistance studies, including detailed protocols for key experiments and data presentation guidelines.

Mechanism of Action

This compound is a selective inhibitor of BMX kinase. In the context of vemurafenib-resistant melanoma, the loss of the eukaryotic translation initiation factor 3a (eIF3a) can lead to the activation of BMX.[1] Activated BMX, in turn, promotes cell survival and proliferation through the PI3K/AKT signaling pathway, thereby bypassing the BRAF inhibition by vemurafenib. This compound exerts its effect by directly inhibiting BMX, leading to a downstream suppression of AKT phosphorylation and a restoration of sensitivity to vemurafenib.[1]

References

Application Notes and Protocols for Cell Viability Assays with Chmfl-bmx-078

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing cell viability following treatment with Chmfl-bmx-078, a potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX) kinase.

This compound is a valuable pharmacological tool for investigating BMX-mediated signaling pathways.[1][2] It has demonstrated anti-proliferative effects in various cancer cell lines and can overcome resistance to other targeted therapies.[3][4]

Data Presentation

The following table summarizes the growth inhibition data for this compound in different cell lines. The GI50 value represents the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | Cell Type | Assay Method | GI50 (µM) | Reference |

| BaF3-TEL-BMX | Murine Pro-B cells | Not Specified | 0.016 | [1] |

| 769-P | Human Renal Cancer | CellTiter-Glo or CCK-8 | Not Specified (Data available in source) | [1] |

| A498 | Human Renal Cancer | CellTiter-Glo or CCK-8 | > 10 | [1] |

| 22Rv1 | Human Prostate Cancer | Not Specified | 3.45-7.89 | [4] |

| DU145 | Human Prostate Cancer | Not Specified | 3.45-7.89 | [4] |

| PC3 | Human Prostate Cancer | Not Specified | 3.45-7.89 | [4] |

| Hb-c | Human Bladder Cancer | Not Specified | 5.78-8.98 | [4] |

| J82 | Human Bladder Cancer | Not Specified | 5.78-8.98 | [4] |

| T24 | Human Bladder Cancer | Not Specified | 5.78-8.98 | [4] |

| ACHN | Human Renal Cancer | Not Specified | 4.93 | [4] |

| A375R | Vemurafenib-resistant Melanoma | Not Specified | Not Specified (Synergistic effect with vemurafenib) | [3] |

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM.[1][2][5] It forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX.[1][2] BMX is a non-receptor tyrosine kinase involved in various cellular processes, including tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation.[1]

Research has shown that this compound can reverse vemurafenib resistance in melanoma by suppressing the AKT signaling pathway.[3] The inhibition of BMX by this compound leads to a downstream reduction in AKT activity, thereby affecting cell viability and proliferation.[3]

Experimental Protocols

A common method to assess cell viability following treatment with this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

MTT Cell Viability Assay Protocol

Materials:

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium (appropriate for the cell line)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-